molecular formula C5H6O4 B052783 Acetylpyruvic acid CAS No. 5699-58-1

Acetylpyruvic acid

Cat. No.: B052783
CAS No.: 5699-58-1
M. Wt: 130.1 g/mol
InChI Key: UNRQTHVKJQUDDF-UHFFFAOYSA-N
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Description

Acetylpyruvic acid is a dioxo monocarboxylic acid that is pentanoic acid carrying two oxo groups at positions 2 and 4. It has a role as a bacterial metabolite. It is a dioxo monocarboxylic acid and a beta-diketone. It derives from a valeric acid. It is a conjugate acid of an acetylpyruvate.

Scientific Research Applications

  • Acetylpyruvic acid esters, in combination with aromatic aldehydes and heterylamines, can synthesize 3-hydroxy-3-pyrrolin-2-ones, which have shown potential anti-inflammatory and analgesic actions (Gein et al., 2008).

  • It plays a role as a metabolic intermediate in the biosynthesis of several biologically important compounds, such as sialic acid and muramic acid, and has been identified as a component of a commercial red seaweed polysaccharide (Sloneker & Orentas, 1962).

  • This compound methyl ester can be synthesized through the condensation of dimethyl oxalate and acetone, showing potential for various chemical syntheses (Qiu Fang-li, 2008).

  • The compound is involved in the metabolism and lipid biosynthesis in certain microorganisms like Monoraphidium sp. FXY-10, indicating its role in biofuel production (Che et al., 2017).

  • In Bacillus cereus, the metabolism of this compound is related to the synthesis and degradation of poly-β-hydroxybutyrate, a biopolymer, during different growth phases (Kominek & Halvorson, 1965).

Mechanism of Action

Target of Action

Acetylpyruvic acid primarily targets the metabolic processes of certain bacteria, such as Pseudomonas putida . It acts as a bacterial metabolite, which means it is produced during a metabolic reaction in bacteria .

Mode of Action

It is known to participate in various chemical reactions and pathways, contributing to the metabolic processes of bacteria

Biochemical Pathways

This compound is involved in the acetyl CoA pathway, which requires approximately 10 enzymes and as many organic cofactors . This pathway catalyzes the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens . The resulting acetyl-CoA can enter several pathways for the biosynthesis of larger molecules or be routed to another pathway of central metabolism called the Citric Acid Cycle .

Pharmacokinetics

Most ace inhibitors are administered orally in the form of a prodrug that is systemically converted to the active inhibitor . This suggests that this compound may also undergo systemic conversion to exert its effects.

Result of Action

The action of this compound leads to various molecular and cellular effects. It contributes to the metabolic processes of bacteria, influencing the production of formate, acetate, and pyruvate . These metabolites play crucial roles in energy production and other cellular functions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, acidophiles, microorganisms that thrive under highly acidic conditions, have adapted to survive at extremely low pH and in high concentrations of metals . This suggests that the action, efficacy, and stability of this compound may also be influenced by the acidity and metal concentration of the environment.

Biochemical Analysis

Biochemical Properties

Acetylpyruvic acid is a key intermediate in various biochemical reactions. It is located at the end of glycolysis and entry into the tricarboxylic acid (TCA) cycle . It interacts with various enzymes, proteins, and other biomolecules in these metabolic pathways. The nature of these interactions involves the transfer of acetyl groups and the release of carbon dioxide .

Cellular Effects

This compound plays a significant role in cellular processes. It influences cell function by participating in metabolic pathways like glycolysis and the TCA cycle . It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the production of NADH and FADH2, which are crucial for ATP production .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to acetyl CoA, a critical molecule in the TCA cycle . This conversion involves the release of a carbon dioxide molecule and the production of NADH . Acetyl CoA then enters the TCA cycle, contributing to the production of ATP, NADH, and FADH2 .

Metabolic Pathways

This compound is involved in key metabolic pathways, including glycolysis and the TCA cycle . It interacts with enzymes involved in these pathways, contributing to the production of ATP, NADH, and FADH2 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in metabolism. As a metabolite in the glycolysis and TCA cycle, it is likely transported to sites of these metabolic processes within the cell .

Subcellular Localization

The subcellular localization of this compound is likely within the mitochondria, given its role in the TCA cycle . Its activity within this organelle contributes to the production of ATP, NADH, and FADH2 .

Properties

IUPAC Name

2,4-dioxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRQTHVKJQUDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205597
Record name Acetylpyruvic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5699-58-1
Record name 2,4-Dioxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5699-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylpyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylpyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dioxovaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACETYLPYRUVIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6SDV39P6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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